molecular formula C30H30N2O6 B15005150 Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate

Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate

Cat. No.: B15005150
M. Wt: 514.6 g/mol
InChI Key: FMQOFOWUBDJWJA-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert esters and amides to alcohols and amines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines.

Scientific Research Applications

Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate is unique due to its combination of functional groups and aromatic rings, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

Molecular Formula

C30H30N2O6

Molecular Weight

514.6 g/mol

IUPAC Name

ethyl 4-[[1-(4-ethoxycarbonylphenyl)-2-(4-ethoxyphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate

InChI

InChI=1S/C30H30N2O6/c1-4-36-25-17-11-20(12-18-25)27-19-26(31-23-13-7-21(8-14-23)29(34)37-5-2)28(33)32(27)24-15-9-22(10-16-24)30(35)38-6-3/h7-19,27,31H,4-6H2,1-3H3

InChI Key

FMQOFOWUBDJWJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)C(=O)OCC)NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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